molecular formula C27H25ClN2O3 B11071107 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11071107
M. Wt: 460.9 g/mol
InChI Key: WZTSDTLADRJBCV-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzoylindoles This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The methoxy group is added via a methylation reaction, using a methylating agent like dimethyl sulfate. Finally, the acetamide group is introduced through an amidation reaction, using 2,6-dimethylaniline and acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with other molecular targets involved in cell signaling pathways, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorobenzoyl group enhances its ability to interact with enzyme active sites, while the methoxy group contributes to its solubility and bioavailability. The indole moiety is crucial for its interaction with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C27H25ClN2O3/c1-16-6-5-7-17(2)26(16)29-25(31)15-22-18(3)30(24-13-12-21(33-4)14-23(22)24)27(32)19-8-10-20(28)11-9-19/h5-14H,15H2,1-4H3,(H,29,31)

InChI Key

WZTSDTLADRJBCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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